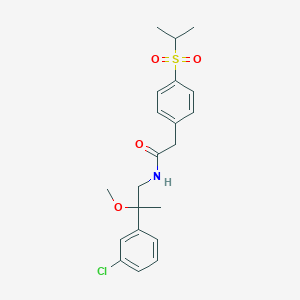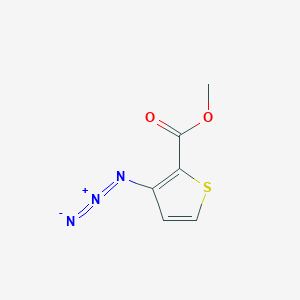![molecular formula C24H24N4O3 B2734619 5-(2-methoxyethyl)-3-oxo-N-phenethyl-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921579-92-2](/img/structure/B2734619.png)
5-(2-methoxyethyl)-3-oxo-N-phenethyl-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(2-methoxyethyl)-3-oxo-N-phenethyl-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a pyrazolo[4,3-c]pyridine ring, a carboxamide group, and a phenyl group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyrazolo[4,3-c]pyridine ring system is a fused ring structure that is part of many biologically active compounds .Chemical Reactions Analysis
The compound’s reactivity would depend on its functional groups. For instance, the carboxamide group might undergo hydrolysis, and the aromatic rings might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the carboxamide group and aromatic rings might influence its solubility, melting point, and other properties .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
Compounds with structures resembling "5-(2-methoxyethyl)-3-oxo-N-phenethyl-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide" are often synthesized through multi-step reactions involving the condensation of various precursors. These processes are meticulously characterized using techniques like IR, MS, 1H-NMR, and 13C-NMR to confirm the structure of the synthesized compounds. The detailed synthesis routes and characterization data provide a foundation for understanding the chemical properties and potential applications of these compounds in scientific research (Hassan, Hafez, & Osman, 2014).
Cytotoxicity and Biological Activity
The cytotoxicity of related compounds against various cancer cell lines is a key area of study. For example, novel pyrazolo[1,5-a]pyrimidines and related Schiff bases have been synthesized and investigated for their cytotoxicity against human cancer cell lines, providing insights into the potential therapeutic applications of these compounds (Hassan, Hafez, Osman, & Ali, 2015). Such studies underscore the importance of heterocyclic compounds in developing new anticancer agents.
Antimicrobial Activities
Research on similar structures has also explored their antimicrobial activities. The synthesis of new pyrazole and antibacterial pyrazolopyrimidine derivatives, and their evaluation against various microbial strains, highlight the potential of these compounds in addressing bacterial resistance issues. The significant antimicrobial activity of some synthesized compounds suggests their utility in developing new antimicrobial agents (Rahmouni et al., 2014).
Structural and Mechanistic Insights
Studies on the structural modifications and aggregation of related compounds provide valuable insights into their conformational features and the effects of different substituents on their chemical behavior. Such research is crucial for understanding the underlying mechanisms governing the biological activities of these compounds and for designing molecules with enhanced efficacy and selectivity (Nagarajaiah & Begum, 2014).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(2-methoxyethyl)-3-oxo-2-phenyl-N-(2-phenylethyl)pyrazolo[4,3-c]pyridine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-31-15-14-27-16-20(23(29)25-13-12-18-8-4-2-5-9-18)22-21(17-27)24(30)28(26-22)19-10-6-3-7-11-19/h2-11,16-17H,12-15H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCYNGOJRBMXQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[[4-(1,1-Difluoroethyl)oxan-4-yl]methyl]but-2-ynamide](/img/structure/B2734551.png)

![N-(benzo[d]thiazol-2-yl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2734554.png)
![2-[4-methyl-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]-3-(3-pyridinyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B2734556.png)
![1-[4-(1-Aminocyclopropyl)piperidin-1-yl]-2-methoxy-2-(3-methoxyphenyl)ethanone;hydrochloride](/img/structure/B2734557.png)

![2-(5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(3-methoxyphenyl)acetamide](/img/no-structure.png)